molecular formula C17H12ClN5 B3011043 7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303146-14-7

7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3011043
CAS No.: 303146-14-7
M. Wt: 321.77
InChI Key: NWSOTRSJPVBFDB-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted at the 2-position with a pyrrole ring and at the 7-position with a 4-chlorostyryl group. This compound is structurally analogous to antimalarial and anticancer triazolopyrimidines but distinguished by its unique substitution pattern . Its molecular formula is C₁₇H₁₂ClN₅, with a molar mass of 321.77 g/mol .

Properties

IUPAC Name

7-[(E)-2-(4-chlorophenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5/c18-14-6-3-13(4-7-14)5-8-15-9-10-19-16-20-17(21-23(15)16)22-11-1-2-12-22/h1-12H/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSOTRSJPVBFDB-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)C=CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)/C=C/C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-Chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and related studies.

Chemical Structure

The compound features a triazolo-pyrimidine core with a chlorostyryl and pyrrole substituent, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against several human cancer cell lines. For instance:

  • Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
  • IC50 Values : The compound exhibited significant potency with IC50 values indicating effective inhibition of cell proliferation:
    • MGC-803: 9.47 µM
    • HCT-116: 9.58 µM
    • MCF-7: 13.1 µM

These values suggest that the compound is more potent than traditional chemotherapeutic agents like 5-Fluorouracil (5-Fu) .

The mechanism by which 7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects appears to involve:

  • Inhibition of ERK Signaling Pathway : The compound significantly inhibits the phosphorylation of key proteins involved in cell signaling pathways such as ERK1/2, c-Raf, MEK1/2, and AKT.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells by regulating apoptosis-related proteins and causing G2/M phase cell cycle arrest .

Comparative Analysis with Other Compounds

The following table summarizes the biological activity of various triazolo-pyrimidine derivatives compared to 7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine:

Compound NameCell LineIC50 (µM)Mechanism
7-(4-Chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidineMGC-8039.47ERK inhibition
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidineMCF-73.91Tubulin polymerization inhibition
Compound H12HCT-1169.58Apoptosis induction

This table illustrates that while various compounds exhibit potent activities against different cell lines, the specific mechanisms and efficacy can vary significantly.

Case Studies

Several case studies have been conducted to evaluate the biological activity of triazolo-pyrimidine derivatives:

  • Study on Antiproliferative Effects : A series of derivatives were synthesized and tested for their antiproliferative activities against multiple cancer cell lines. The study found that modifications in the substituents significantly affected the potency and mechanism of action .
  • Mechanistic Insights : Research indicated that certain derivatives could effectively inhibit tubulin polymerization and induce apoptosis in resistant cancer cell lines. This highlights the potential for these compounds in overcoming drug resistance .
  • Synergistic Effects : Some studies explored the combination of triazolo-pyrimidine derivatives with other chemotherapeutic agents to evaluate synergistic effects in enhancing anticancer activity .

Comparison with Similar Compounds

A. 7-(4-Fluorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 338793-26-3)

  • Key Differences : Fluorine (F) replaces chlorine (Cl) at the styryl para-position.
  • Lipophilicity: The Cl-substituted compound has a higher logP (3.2 vs. 2.8 for F), favoring membrane permeability but reducing aqueous solubility . Bioactivity: Fluorinated analogs may exhibit reduced cytotoxicity in certain cancer cell lines due to diminished halogen bonding .

B. 7-(4-Nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine

  • Key Differences : A nitro group replaces the styryl-chlorophenyl moiety.
  • Impact :
    • Electronic Effects : The nitro group is a strong electron-withdrawing group, reducing π-conjugation and destabilizing the triazolopyrimidine core.
    • Activity : Nitro-substituted derivatives show weaker inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) compared to styryl-substituted variants .

Derivatives with Amino/Alkyl Substituents

A. N-(4-Chlorophenyl)-2-((dimethylamino)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 92)

  • Key Differences: A dimethylaminomethyl group at position 2 and a methyl group at position 3.
  • Impact :
    • Solubility : The tertiary amine enhances water solubility (logP = 2.1) but reduces blood-brain barrier penetration.
    • Activity : Demonstrated 31% yield in synthesis but showed poor antimalarial activity (IC₅₀ > 10 µM against PfDHODH) compared to styryl derivatives .

B. 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 24415-66-5)

  • Key Differences : Lacks both the styryl and pyrrole substituents.
  • Impact :
    • Simplified Structure : Reduced steric hindrance allows broader enzyme interactions but diminishes selectivity.
    • Applications : Primarily used as a synthetic intermediate for anticancer agents targeting tubulin .

Bioisosteric Replacements

A. 5-Methyl-7-N'-(N,N-diethylpentane-1,4-diamine)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

  • Key Differences : A trifluoromethyl group replaces the pyrrole, and a diethylpentane-diamine mimics chloroquine’s pharmacophore.
  • Impact: Antimalarial Activity: Poor activity (IC₅₀ > 50 µM) due to inadequate binding to PfDHODH’s ubiquinone site, highlighting the superiority of styryl-pyrrole substitutions .

Comparative Data Table

Compound Name Substituents (Position) Molecular Formula logP Key Bioactivity (IC₅₀) Synthesis Yield
7-(4-Chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine 2-pyrrole, 7-(4-Cl-styryl) C₁₇H₁₂ClN₅ 3.2 Anticancer (hCA IX: 12 nM)* 40–56%†
7-(4-Fluorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine 2-pyrrole, 7-(4-F-styryl) C₁₇H₁₂FN₅ 2.8 Anticancer (hCA IX: 28 nM)* 30–50%
N-(4-Chlorophenyl)-2-((dimethylamino)methyl)-5-methyl-triazolo[1,5-a]pyrimidine 2-dimethylaminomethyl, 5-methyl C₁₅H₁₇ClN₆ 2.1 Antimalarial (PfDHODH: >10 µM) 31%
7-(4-Nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine 7-(4-NO₂-phenyl) C₁₁H₇N₅O₂ 1.9 Weak enzyme inhibition 45–60%

*Inferred from structural analogs in . †Based on yields of similar styryl derivatives in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.